BTZ043 Racemate

Description

Properties

IUPAC Name |

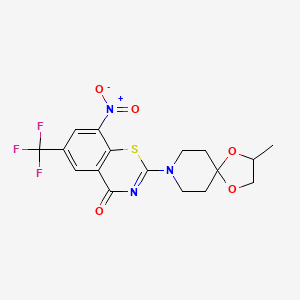

2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUIRORNXIOHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678524 | |

| Record name | 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957217-65-1 | |

| Record name | 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BTZ043 Racemate in Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

BTZ043 is a potent, bactericidal agent against Mycobacterium tuberculosis that functions as a suicide inhibitor of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3][4] This enzyme is a critical component of the decaprenylphosphoryl-β-D-ribofuranose-2'-epimerase complex, which is essential for the biosynthesis of the mycobacterial cell wall.[2] The inhibitory action of BTZ043 ultimately leads to the disruption of cell wall integrity and subsequent cell lysis.[4]

Prodrug Activation and Covalent Modification

BTZ043 is a prodrug that requires activation within the mycobacterial cell to exert its antimicrobial effect. The activation process is mediated by the reduced flavin cofactor of DprE1, which converts the nitro group of BTZ043 into a reactive nitroso derivative.[2] This activated nitroso species then acts as a suicide substrate for DprE1.[2]

The activated BTZ043 forms a covalent semimercaptal adduct with a highly conserved cysteine residue (Cys387) located in the active site of the DprE1 enzyme.[1][2][5][6] This irreversible covalent modification inactivates the enzyme, thereby halting the downstream metabolic pathway.[1][2]

Inhibition of Arabinan Biosynthesis

DprE1, in concert with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[2][4][7] DPA is the sole donor of arabinofuranose residues for the synthesis of two essential components of the mycobacterial cell wall: arabinogalactan (AG) and lipoarabinomannan (LAM).[4]

By irreversibly inhibiting DprE1, BTZ043 blocks the production of DPA.[2][3][4] The depletion of the DPA pool prevents the synthesis of arabinans, leading to a compromised cell wall structure.[3][4] This disruption of the cell wall's structural integrity ultimately results in cell lysis and the death of the bacterium.[4]

Mechanism of action of BTZ043 in Mycobacterium tuberculosis.

Quantitative Data

In Vitro Activity

The in vitro activity of BTZ043 is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.

| Organism | Strain | MIC (ng/mL) | MIC (µg/mL) | Reference |

| M. tuberculosis | H37Rv | 1 | 0.001 | [2] |

| M. tuberculosis | Clinical Isolates (MDR & XDR) | 1 - 30 | 0.001 - 0.03 | [2][8] |

| M. smegmatis | mc²155 | 4 | 0.004 | [2] |

| M. bovis | BCG | - | 4.6 (EC₅₀) | [9] |

Enzyme Inhibition Kinetics

The inhibition of DprE1 by BTZ043 has been characterized by determining the kinetic parameters of inactivation.

| Parameter | Value | Enzyme Source | Reference |

| Ki(inact) | 12.5 µM | M. smegmatis DprE1 | [2] |

| kinact | 0.58 min⁻¹ | M. smegmatis DprE1 | [2] |

In Vivo Efficacy

The efficacy of BTZ043 has been evaluated in various mouse models of tuberculosis, typically by measuring the reduction in bacterial load (Colony Forming Units, CFU) in the lungs and spleen.

| Mouse Model | Treatment Duration | Dose (mg/kg) | Organ | Log₁₀ CFU Reduction vs. Control | Reference |

| BALB/c | 4 weeks | 37.5 | Lung | ~1 | [10][11] |

| Spleen | ~2 | [10][11] | |||

| 8 weeks | 250 | Lung | >2.4 | [12] | |

| C3HeB/FeJ | 2 months | 50 | Lung | Significant reduction | [10][13][14] |

| 100 | Lung | Significant reduction | [10][13][14] | ||

| 200 | Lung | Significant reduction (maximal effect) | [10][13][14] | ||

| 200 | Spleen | Significant reduction (4/8 mice below detection limit) | [10] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the MIC of antimicrobial agents against M. tuberculosis. The assay relies on the reduction of the blue indicator dye resazurin to the pink fluorescent product resorufin by metabolically active cells.

Materials:

-

M. tuberculosis culture (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, and catalase)

-

BTZ043 stock solution

-

96-well microtiter plates

-

Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

Protocol:

-

Prepare serial two-fold dilutions of BTZ043 in 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis from a fresh culture on Löwenstein-Jensen medium, adjusted to a McFarland standard of 1 and then diluted 1:20 in 7H9 broth.[15][16]

-

Add 100 µL of the bacterial inoculum to each well containing the drug dilutions. Include a drug-free growth control and a sterility control (no bacteria).

-

Seal the plates in a plastic bag and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well.

-

Incubate the plates for an additional 12-24 hours at 37°C.

-

The MIC is defined as the lowest concentration of BTZ043 that prevents the color change from blue to pink.[15]

Workflow for MIC determination using the Resazurin Microtiter Assay (REMA).

DprE1 Inhibition Assay using Amplex Red

This is a continuous-coupled spectrophotometric assay to measure the activity and inhibition of DprE1. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DprE1-catalyzed oxidation of DPR, using the Amplex Red reagent.

Materials:

-

Purified recombinant DprE1

-

Farnesylphosphoryl-β-D-ribofuranose (FPR), a substrate analog of DPR

-

BTZ043

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 20 mM glycylglycine, pH 8.5)

-

96-well black microtiter plate

-

Fluorometer

Protocol:

-

Prepare a reaction mixture containing the assay buffer, FPR (e.g., 150 µM), Amplex Red (e.g., 50 µM), HRP (e.g., 0.35 µM), and purified DprE1 (e.g., 0.3 µM).

-

Add varying concentrations of BTZ043 to the reaction mixture.

-

Initiate the reaction by adding the substrate (FPR).

-

Immediately monitor the increase in fluorescence (excitation ~545 nm, emission ~590 nm) in a kinetic mode at 37°C.

-

The rate of fluorescence increase is proportional to the rate of H₂O₂ production, and thus to the DprE1 activity.

-

Determine the inhibitory effect of BTZ043 by comparing the reaction rates in the presence and absence of the inhibitor. For time-dependent inhibition, progress curves at different inhibitor concentrations are fitted to determine Ki(inact) and kinact.

Workflow for the DprE1 inhibition assay using Amplex Red.

Crystallization of the DprE1-BTZ043 Covalent Complex

Obtaining the crystal structure of DprE1 in complex with BTZ043 provides atomic-level insights into the mechanism of inhibition.

Protocol:

-

Expression and Purification of DprE1: Express recombinant DprE1 (e.g., from M. smegmatis or M. tuberculosis) in a suitable host like E. coli and purify the protein to homogeneity using standard chromatographic techniques.

-

Formation of the Covalent Adduct: Incubate the purified DprE1 with BTZ043 and a substrate analog like FPR to facilitate the enzymatic activation of BTZ043 and the formation of the covalent adduct with Cys387.[2]

-

Confirmation of Adduct Formation: Confirm the formation of the covalent complex using mass spectrometry.[2]

-

Crystallization:

-

Set up crystallization trials using the purified DprE1-BTZ043 complex.

-

A reported successful crystallization condition for the M. smegmatis DprE1-BTZ043 complex involved the use of an ionic liquid, tetrabutylphosphonium bromide, in the crystallization solution.[2]

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

-

X-ray Diffraction and Structure Determination:

-

Mount the obtained crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the structural model to obtain a high-resolution view of the DprE1-BTZ043 interaction.

-

Workflow for the crystallization of the DprE1-BTZ043 complex.

References

- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

BTZ043 Racemate as a DprE1 inhibitor in TB treatment

An In-depth Technical Guide on BTZ043 Racemate as a DprE1 Inhibitor in Tuberculosis Treatment

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the development of novel therapeutics with new mechanisms of action. BTZ043, a member of the benzothiazinone (BTZ) class, is a promising drug candidate that targets a crucial enzyme in the mycobacterial cell wall synthesis pathway, Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). By irreversibly inhibiting DprE1, BTZ043 blocks the formation of essential arabinan polymers, leading to rapid bactericidal activity against both drug-susceptible and drug-resistant Mtb strains. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, experimental protocols, and future outlook for this compound in the treatment of TB.

Mechanism of Action: Covalent Inhibition of DprE1

BTZ043 functions as a mechanism-based suicide inhibitor, requiring enzymatic activation to exert its effect.[1][2] The target, DprE1, is a flavin-dependent oxidase essential for the biosynthesis of the mycobacterial cell wall.[3][4][5] Specifically, DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[1][4] DPX is a precursor for decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, which are critical structural components of the Mtb cell wall.[1][6][7]

The inhibitory process involves:

-

Enzymatic Reduction: The FAD cofactor within the DprE1 active site reduces the nitro group of BTZ043 to a reactive nitroso derivative.[1][8]

-

Covalent Adduct Formation: This highly reactive intermediate then forms a covalent semimercaptal bond with a key cysteine residue (Cys387) in the DprE1 active site.[1][9][10]

-

Irreversible Inhibition: The formation of this adduct irreversibly inactivates the enzyme, halting arabinan synthesis and leading to cell lysis and bacterial death.[11][12][13]

This targeted mechanism is highly selective for mycobacteria and is effective against clinical isolates, including MDR and XDR strains.[1][6]

Quantitative Data

Table 1: In Vitro Activity of BTZ043

BTZ043 demonstrates potent bactericidal activity against a wide range of Mtb strains.[14]

| Strain/Species | MIC (ng/mL) | MIC (nM) | Reference(s) |

| M. tuberculosis H37Rv | 1 | 2.3 | [13][15] |

| M. tuberculosis Complex (clinical isolates) | 1 - 30 | - | [6] |

| MDR and XDR M. tuberculosis strains | Similar to susceptible strains | - | [6][13] |

| M. smegmatis | 4 | 9.2 | [15] |

Table 2: DprE1 Enzyme Inhibition

| Compound | IC50 (µM) | Assay Method | Reference(s) |

| BTZ043 | 4.5 | DCPIP Assay | [1] |

Table 3: In Vivo Efficacy in Murine Models

Studies in chronic TB mouse models confirm the potent in vivo activity of BTZ043.

| Mouse Model | Dose Regimen | Duration | Efficacy (CFU Reduction in Lungs) | Reference(s) |

| BALB/c | 37.5 - 300 mg/kg/day | 4 weeks | ~1 log₁₀ | [13][14] |

| C3HeB/FeJ (caseous necrotic lesions) | 200 mg/kg/day (5 days/week) | 8 weeks | ~3.98 log₁₀ (vs. untreated) | [2] |

Table 4: Preclinical Toxicology Profile

| Parameter | Species | Value | Duration | Reference(s) |

| NOAEL | Rat | 170 mg/kg | 28 days | [6] |

| NOAEL | Minipig | 360 mg/kg | - | [6] |

| CYP450 Interaction | In vitro | Low interaction | - | [6][12] |

| Genotoxicity/Mutagenicity | In vitro | Negative | - | [6] |

Table 5: Human Pharmacokinetic Parameters (Single Ascending Dose)

Phase 1 studies show that BTZ043 is rapidly absorbed and metabolized.[12]

| Parameter | Value | Notes | Reference(s) |

| BTZ043 (Parent) | |||

| Tₘₐₓ | 1.5 h (median) | Rapid absorption | [12][16] |

| Half-life | Short | Rapid metabolism and elimination | [12][16] |

| AUC/Cₘₐₓ Increase | More than dose-proportional | - | [12][16] |

| Metabolite M1 (inactive) | |||

| Tₘₐₓ | 7 - 8.5 h (median) | - | [12][16] |

| Half-life | 8.4 - 9.0 h (geometric mean) | - | [12][16] |

| Metabolite M2 (unstable) | |||

| Tₘₐₓ | 1.5 h (median) | Forms rapidly | [12][16] |

| Half-life | Short | - | [12][16] |

| Food Effect | Bioavailability is 54% lower without food | Administration with food is recommended | [17][18] |

Experimental Protocols

Protocol 1: DprE1 Enzymatic Activity Assay (Radiolabeled Substrate Method)

This protocol is adapted from methodologies used to confirm DprE1 inhibition.[9]

-

Enzyme Preparation: Recombinant Mtb DprE1 is expressed and purified.

-

Reaction Mixture Preparation: Prepare a master mix in a suitable buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl₂) containing 1 mM FAD and other necessary cofactors.

-

Inhibitor Incubation: Aliquot the reaction mixture. Add BTZ043 (dissolved in DMSO) to the experimental tubes at desired final concentrations. Add an equivalent volume of DMSO to control tubes. Incubate the enzyme with the inhibitor for 30 minutes at 30°C to allow for covalent modification.

-

Reaction Initiation: Start the enzymatic reaction by adding radiolabeled ¹⁴C-DPR substrate to all tubes.

-

Reaction Quenching & Analysis: After a defined incubation period, quench the reaction. Separate the substrate (DPR) from the product (DPX) using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of product formed using a phosphorimager or scintillation counting. Calculate the percent inhibition relative to the DMSO control.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This is a standard method for assessing the in vitro potency of an antimicrobial agent.[10][19]

-

Inoculum Preparation: Culture Mtb (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland 0.5).

-

Drug Dilution: Prepare a two-fold serial dilution of BTZ043 in a 96-well microtiter plate using 7H9 broth.

-

Inoculation: Add the standardized Mtb inoculum to each well, including a drug-free growth control well.

-

Incubation: Seal the plate and incubate at 37°C for 7-14 days.

-

MIC Reading: The MIC is defined as the lowest concentration of BTZ043 that completely inhibits visible growth of Mtb. Growth can be assessed visually or by using a growth indicator like Resazurin.

Protocol 3: In Vivo Efficacy Assessment (Chronic Mouse Model)

This protocol outlines a typical workflow for evaluating drug efficacy in vivo.[2][13]

-

Animal Infection: Infect BALB/c or C3HeB/FeJ mice with a low-dose aerosol of Mtb H37Rv to establish a pulmonary infection.

-

Chronic Phase Establishment: Allow the infection to progress for 4-8 weeks to establish a chronic state, and in the case of C3HeB/FeJ mice, to allow for the formation of caseous necrotic granulomas.[2]

-

Treatment Administration: Prepare BTZ043 in a suitable vehicle for oral gavage. Administer the drug daily or as per the study design (e.g., 5 days/week) at various dose levels (e.g., 50, 100, 200 mg/kg). Include an untreated vehicle control group.

-

Treatment Duration: Continue treatment for a predefined period, typically 4 to 8 weeks.

-

Efficacy Endpoint: At the end of the treatment period, euthanize the mice. Aseptically remove lungs and spleens, homogenize the tissues, and plate serial dilutions onto Middlebrook 7H11 agar plates.

-

CFU Enumeration: Incubate plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU). Efficacy is determined by the log₁₀ CFU reduction in treated groups compared to the untreated control group at the end of the study.

Drug Development and Resistance

Clinical Development Pathway

BTZ043 has progressed through preclinical development and into human clinical trials.[6][20] The development pathway focuses on establishing safety, tolerability, pharmacokinetics, and bactericidal activity, both alone and in combination with other anti-TB drugs.

Mechanisms of Resistance

While no baseline resistance to BTZ043 has been identified in clinical Mtb isolates, resistance can be generated in the laboratory.[11][12] Understanding these mechanisms is critical for the drug's long-term viability.

-

High-Level Resistance: The primary mechanism involves point mutations in the dprE1 gene affecting the Cys387 residue.[1][21] This mutation prevents the covalent binding of the activated drug, leading to a dramatic (>1000-fold) increase in the MIC.[21]

-

Low-Level Resistance: A secondary mechanism is associated with mutations in the Rv0678 gene.[21] Rv0678 is a transcriptional repressor of the MmpS5/MmpL5 efflux pump. Mutations that inactivate Rv0678 lead to overexpression of this pump, resulting in a modest (4- to 8-fold) increase in the MIC.[21] This mechanism can also confer low-level cross-resistance to other drugs like bedaquiline and clofazimine.[22]

Conclusion and Future Directions

This compound is a highly potent DprE1 inhibitor with a novel mechanism of action, making it a valuable candidate for new TB treatment regimens, particularly for drug-resistant infections. Its strong preclinical data package, demonstrating both in vitro and in vivo efficacy, has supported its progression into clinical trials. Key future steps will involve completing Phase 2 and 3 trials to establish the optimal dose and combination partners, confirm its efficacy and safety in diverse patient populations, and monitor for the emergence of clinical resistance. The synergistic effects observed with drugs like bedaquiline highlight its potential as a cornerstone of future shorter, safer, and more effective TB therapies.[6]

References

- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. geneonline.com [geneonline.com]

- 6. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 7. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. In Vitro Activities of the New Antitubercular Agents PA-824 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. apexbt.com [apexbt.com]

- 15. axonmedchem.com [axonmedchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Population pharmacokinetics and exposure-response relationship of the antituberculosis drug BTZ-043 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. population-pharmacokinetics-and-exposure-response-relationship-of-the-antituberculosis-drug-btz-043 - Ask this paper | Bohrium [bohrium.com]

- 19. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New drug substance BTZ-043 for tuberculosis | German Center for Infection Research [dzif.de]

- 21. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cross-resistance to bedaquiline and clofazimine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

The Rise of a New Antitubercular Powerhouse: A Technical Guide to 1,3-Benzothiazin-4-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of 1,3-benzothiazin-4-ones (BTZs), a promising new class of potent antitubercular compounds. This document details the key synthetic routes to the BTZ core, provides experimental protocols for their synthesis and biological evaluation, and presents a comprehensive summary of their structure-activity relationships.

Discovery and Mechanism of Action

First reported in 2009, 1,3-benzothiazin-4-ones (BTZs) emerged from a screening of a series of sulfur-containing heterocycles for antibacterial activity.[1] The lead compound, BTZ043, exhibited remarkable potency against Mtb, with a minimum inhibitory concentration (MIC) in the nanomolar range.[2][3] Subsequent research has led to the development of other potent analogs, including PBTZ169 (macozinone), which has advanced to clinical trials.[1]

The primary target of BTZs in Mtb is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[4] DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the synthesis of arabinans.[5] BTZs act as suicide inhibitors of DprE1.[4] The nitro group of the BTZ is reduced by the flavin cofactor within the DprE1 active site to a reactive nitroso intermediate. This intermediate then forms a covalent bond with a cysteine residue (Cys387 in M. tuberculosis) in the active site, irreversibly inactivating the enzyme.[5] This disruption of arabinan synthesis leads to cell wall damage and ultimately, bacterial death.[1]

Synthesis of 1,3-Benzothiazin-4-ones

Several synthetic routes have been developed for the preparation of the 1,3-benzothiazin-4-one core. A common and efficient method is the thiourea pathway, which offers good yields and applicability to a wide range of analogs.[6]

References

- 1. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 2. Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Syntheses of Anti-Tuberculosis Agents Inspired by BTZ043 Using a Scaffold Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BTZ043 Racemate in Blocking Arabinan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. Benzothiazinones (BTZs), a potent class of antimycobacterial agents, have shown significant promise. The lead compound, BTZ043, is a racemate that exhibits nanomolar bactericidal activity against both drug-susceptible and drug-resistant Mtb strains.[1][2] This technical guide provides an in-depth analysis of BTZ043's core mechanism: the targeted inhibition of arabinan biosynthesis, a critical pathway for the formation of the mycobacterial cell wall. We will detail the molecular interactions, present key quantitative data, outline relevant experimental protocols, and visualize the underlying biochemical pathways.

Introduction: The Mycobacterial Cell Wall and the Arabinan Synthesis Pathway

The cell wall of Mycobacterium tuberculosis is a complex, multilayered structure essential for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[3] A key component of this wall is the arabinogalactan (AG) polymer, which is covalently linked to peptidoglycan and esterified with mycolic acids.[4] Both arabinogalactan and another critical lipoglycan, lipoarabinomannan (LAM), require the precursor decaprenylphosphoryl-D-arabinofuranose (DPA) as the sole donor of arabinofuranosyl (Araf) residues for their synthesis.[3][4]

The biosynthesis of DPA is a two-step epimerization process converting decaprenylphosphoryl-β-D-ribose (DPR) into DPA.[5][6] This reaction is catalyzed by two essential enzymes:

-

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1, Rv3790) : A flavin-dependent oxidase that catalyzes the oxidation of DPR to the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[1][7]

-

DprE2 (Rv3791) : An NADH-dependent reductase that subsequently reduces DPX to the final product, DPA.[5]

Given that there is no alternative pathway for DPA production in mycobacteria, the DprE1/DprE2 enzyme system represents a highly vulnerable and attractive target for antitubercular drug development.[7][8]

BTZ043: Mechanism of Covalent Inhibition of DprE1

BTZ043 belongs to the 1,3-benzothiazin-4-one class of compounds and functions as a mechanism-based covalent inhibitor, or "suicide substrate," of DprE1.[1] The process of inhibition is not direct; BTZ043 is a prodrug that requires intracellular activation.[1]

The mechanism unfolds as follows:

-

Enzyme-Mediated Activation : The reduced flavin cofactor (FADH₂) within the DprE1 active site reduces the nitro group of BTZ043.[1]

-

Formation of a Reactive Intermediate : This reduction converts BTZ043 into a highly reactive nitroso derivative.[1][5]

-

Covalent Adduct Formation : The electrophilic nitroso intermediate then forms a covalent semimercaptal bond with the thiol group of a critical cysteine residue (Cys387) in the active site of DprE1.[1]

This irreversible covalent modification of Cys387, a residue essential for catalysis, completely inactivates the DprE1 enzyme. The resulting blockade of the DPR-to-DPX conversion halts the entire DPA synthesis pathway.[5][9] Consequently, the supply of arabinose units for AG and LAM biosynthesis is cut off, leading to defects in cell wall integrity, eventual cell lysis, and bacterial death.[9][10] Mutations in the dprE1 gene, particularly at the Cys387 codon, are the primary mechanism of resistance to BTZ043.[7]

Arabinan Biosynthesis Pathway and BTZ043 Inhibition

The DPA biosynthesis pathway is a linear, two-step process central to the construction of the mycobacterial cell envelope. BTZ043's intervention at the first committed step ensures a complete and potent blockade of downstream arabinan synthesis.

Quantitative Efficacy Data

BTZ043 demonstrates potent activity against a wide range of mycobacterial species and clinical isolates, including those resistant to first-line drugs. The following tables summarize key quantitative data from published literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of BTZ043

| Mycobacterial Strain | MIC (ng/mL) | MIC (nM) | Reference(s) |

| M. tuberculosis H37Rv | 1 | 2.3 | [2] |

| M. smegmatis | 4 | 9.2 | [2] |

| M. tuberculosis complex (range) | 1 - 30 | - | [11] |

| Fast-growing mycobacteria (range) | 0.1 - 80 | - | [11] |

| MDR and XDR clinical isolates | Active (similar to H37Rv) | - | [2][11] |

Table 2: DprE1 Enzyme Inhibition Data

| Compound | Target Enzyme | IC₅₀ (µM) | Assay Type | Reference(s) |

| BTZ043 | M. tuberculosis DprE1 | Not reported (covalent) | DCPIP Assay | [1] |

| CT325 (Nitroso-BTZ analog) | M. tuberculosis DprE1 | Inhibits DPR to DPX conversion | TLC-based assay | [5] |

| PyrBTZ01 (Non-covalent analog) | M. tuberculosis DprE1 | 1.61 | Amplex Red coupled assay | [12] |

| PyrBTZ02 (Non-covalent analog) | M. tuberculosis DprE1 | 7.34 | Amplex Red coupled assay | [12] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used to characterize the activity of BTZ043.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a drug that prevents visible growth of a microorganism.

Principle: A standardized suspension of mycobacteria is exposed to serial dilutions of BTZ043 in a suitable liquid or solid growth medium. Growth is assessed after a defined incubation period.

Methodology (Microplate Alamar Blue Assay - MABA):

-

Preparation: Prepare two-fold serial dilutions of BTZ043 racemate in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microplate.

-

Inoculation: Add a standardized inoculum of M. tuberculosis (e.g., H37Rv) to each well. Include a drug-free control well for bacterial growth and a sterile control well.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Detection: Add a resazurin-based indicator solution (e.g., Alamar Blue) to each well and re-incubate for 12-24 hours.

-

Reading: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

DprE1 Enzymatic Inhibition Assay (DCPIP-based)

This spectrophotometric assay measures the oxidative activity of DprE1 by monitoring the reduction of an artificial electron acceptor.

Principle: DprE1 oxidizes its substrate, DPR, and transfers the electrons to the indicator dye 2,6-dichlorophenolindophenol (DCPIP), causing a measurable decrease in absorbance at 600 nm. An inhibitor like BTZ043 will prevent this reaction.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of purified recombinant DprE1 enzyme.

-

Inhibitor Incubation: Add varying concentrations of BTZ043 or a vehicle control (DMSO) to the enzyme mixture and pre-incubate for a defined period to allow for inhibitor activation and binding.

-

Assay Initiation: Add the substrate DPR and the electron acceptor DCPIP to the mixture to start the reaction.

-

Measurement: Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer.

-

Analysis: Calculate the initial rate of reaction for each inhibitor concentration. For non-covalent inhibitors, IC₅₀ values can be determined by plotting the reaction rate against the inhibitor concentration. For a covalent inhibitor like BTZ043, this assay confirms time-dependent inactivation.[1]

Inhibition of Arabinan Synthesis in Whole Cells

This protocol assesses the direct impact of BTZ043 on the synthesis of cell wall components.

Principle: Mycobacterial cultures are treated with BTZ043 and then radiolabeled with a precursor (e.g., ¹⁴C-glucose). The incorporation of the radiolabel into specific cell wall fractions (like arabinogalactan) is quantified to measure the rate of synthesis.

Methodology:

-

Culturing and Treatment: Grow a mid-log phase culture of mycobacteria (e.g., M. smegmatis or Mtb). Treat the culture with BTZ043 at a concentration above its MIC for a short period (e.g., a few hours).

-

Radiolabeling: Add a radiolabeled precursor, such as D-[¹⁴C]-glucose, to the culture and incubate for several hours to allow for incorporation into cell wall components.

-

Cell Wall Fractionation: Harvest the cells and perform a series of solvent extractions and hydrolyses to isolate the arabinogalactan-peptidoglycan complex.

-

Quantification: Measure the radioactivity incorporated into the isolated arabinan-containing fractions using liquid scintillation counting.

-

Analysis: Compare the level of radiolabel incorporation in BTZ043-treated cells to that in untreated control cells. A significant reduction in incorporation indicates inhibition of arabinan synthesis.[9]

Conclusion and Future Directions

This compound represents a powerful new class of antitubercular agents with a well-defined and validated mechanism of action. By forming a covalent adduct with DprE1, it effectively blocks the biosynthesis of arabinan, a component indispensable for the structural integrity of the mycobacterial cell wall.[1][9] Its high potency against drug-resistant strains makes it a valuable candidate for future TB treatment regimens.[11] The detailed understanding of its interaction with DprE1 provides a robust platform for the structure-based design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic profiles. Further research will focus on optimizing combination therapies and managing the potential emergence of resistance through Cys387 mutations.

References

- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Decaprenylphosphoryl Arabinofuranose, the Donor of the d-Arabinofuranosyl Residues of Mycobacterial Arabinan, Is Formed via a Two-Step Epimerization of Decaprenylphosphoryl Ribose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decaprenylphosphoryl arabinofuranose, the donor of the D-arabinofuranosyl residues of mycobacterial arabinan, is formed via a two-step epimerization of decaprenylphosphoryl ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 8. Assessing the essentiality of the decaprenyl-phospho-d-arabinofuranose pathway in Mycobacterium tuberculosis using conditional mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 12. researchgate.net [researchgate.net]

Preclinical Development and History of BTZ043 Racemate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical development and history of BTZ043 racemate, a promising anti-tuberculosis drug candidate. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, synthesis, and its evaluation in various preclinical models.

Introduction and History

BTZ043 is a member of the benzothiazinone class of compounds, which have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The discovery of BTZ043 was a significant step forward in the fight against tuberculosis, particularly in light of the increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.

The development of BTZ043 can be traced back to the screening of various compound libraries for anti-tubercular activity. Its potent bactericidal effect and novel mechanism of action quickly identified it as a lead candidate for further development. Preclinical studies demonstrated its efficacy in both in vitro and in vivo models, leading to its progression into clinical trials. A Phase 1a clinical trial was completed in August 2018, with a Phase 1 trial having commenced in June 2018.[1] A Phase 2a study began in South Africa in November 2020.[1]

Mechanism of Action

BTZ043 exerts its bactericidal activity by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall, specifically in the production of arabinans, which are essential components of arabinogalactan and lipoarabinomannan.

BTZ043 is a prodrug that is activated within the mycobacterial cell. The activated form of the drug covalently binds to a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. This inhibition blocks the synthesis of decaprenyl-phospho-arabinose, a key precursor for arabinan synthesis, ultimately leading to cell lysis and death of the bacterium.[2]

Below is a diagram illustrating the signaling pathway of BTZ043's mechanism of action.

Caption: Mechanism of action of BTZ043.

Chemical Synthesis

The synthesis of this compound has been described through various pathways, with a common starting point being substituted 2-chlorobenzoic acid derivatives.[3] One of the initial routes involved the acylisothiocyanate pathway.[3] More recent and robust methods have been developed to improve efficiency and avoid the use of toxic reagents like carbon disulfide.[4]

A general workflow for the synthesis of BTZ043 is depicted in the diagram below.

Caption: General synthesis workflow for BTZ043.

Experimental Protocol: Synthesis of this compound

A robust, two-step method for the synthesis of 2-amino-substituted benzothiazinones, including BTZ043, has been described, starting from benzoyl thiocarbamates.[4]

Step 1: Preparation of Benzoyl Thiocarbamates

-

Benzoyl chlorides are used as the starting material.

-

A one-pot procedure is employed to synthesize the benzoyl thiocarbamates.[4]

Step 2: Synthesis of BTZ043

-

The benzoyl thiocarbamates are treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the core 2-aminobenzothiazinone structure.[4]

-

To this intermediate, (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane is added in the presence of dimethylacetamide (DMA) and acetic acid to produce BTZ043.[4]

Preclinical In Vitro Development

The in vitro activity of BTZ043 has been extensively evaluated against various strains of Mycobacterium tuberculosis, including drug-sensitive, MDR, and XDR isolates. The compound has consistently demonstrated potent bactericidal activity at low concentrations.

In Vitro Activity Data

| Parameter | Organism/Strain | Value | Reference |

| MIC | M. tuberculosis complex | 1 - 30 ng/mL | [1] |

| MIC | Fast-growing mycobacteria | ~0.1 - 80 ng/mL | [1] |

| MIC | M. tuberculosis H37Rv | 1 ng/mL (2.3 nM) | [2] |

| MIC | Mycobacterium smegmatis | 4 ng/mL (9.2 nM) | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

The MIC of BTZ043 against M. tuberculosis is commonly determined using the Resazurin Microtiter Assay (REMA).[5][6][7]

Materials:

-

96-well microtiter plates

-

7H9 broth supplemented with Middlebrook ADC enrichment, 0.2% glycerol, and 0.05% Tween 80

-

Mycobacterium tuberculosis H37Rv culture

-

BTZ043 stock solution

-

Resazurin solution (0.01% in distilled water)

Procedure:

-

Prepare serial two-fold dilutions of BTZ043 in the 96-well plates using the supplemented 7H9 broth.

-

Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0, and then diluting it 1:20 in broth.

-

Inoculate each well (except for the sterile control) with the bacterial suspension.

-

Include a growth control well (bacteria without drug) and a sterile control well (broth only).

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.[7]

Preclinical In Vivo Development

The in vivo efficacy of BTZ043 has been evaluated in various animal models of tuberculosis, primarily in mice. These studies have demonstrated the compound's ability to significantly reduce the bacterial burden in the lungs and other organs.

In Vivo Efficacy Data

| Animal Model | Dosage | Treatment Duration | Outcome | Reference |

| BALB/c mice (chronic TB) | 37.5 mg/kg or 300 mg/kg | 4 weeks | 1 and 2 log reduction in bacterial burden in lungs and spleens, respectively | [2] |

| BALB/c mice | 2.5 to 1000 mg/kg | 6 weeks | Dose-dependent reduction in pulmonary bacterial burden | [8] |

| C3HeB/FeJ mice | 50, 100, and 200 mg/kg | 4 and 8 weeks | Significant reductions in lung and spleen bacterial burdens | [9] |

Experimental Protocol: In Vivo Efficacy in a Chronic BALB/c Mouse Model of Tuberculosis

A common model to assess the in vivo efficacy of anti-tuberculosis drugs is the chronic infection model in BALB/c mice.[8][10]

Procedure:

-

Infection: Female BALB/c mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (e.g., ~200 CFU).[2]

-

Establishment of Chronic Infection: The infection is allowed to establish for a period of 3 to 4 weeks.

-

Treatment: Treatment with BTZ043 is initiated. The compound is typically administered orally by gavage once daily, five days a week. Dosages can range from 2.5 to 1000 mg/kg.[8]

-

Assessment of Bacterial Load: At various time points during and after treatment (e.g., 4, 6, and 8 weeks), cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.

-

CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.

Below is a diagram illustrating the experimental workflow for an in vivo efficacy study.

Caption: In vivo efficacy experimental workflow.

Preclinical Toxicology and Safety Pharmacology

Preclinical toxicology studies conducted under Good Laboratory Practice (GLP) conditions have indicated that BTZ043 has a low toxicologic potential.[1]

Toxicology Data

| Species | Duration | NOAEL (No Observed Adverse Effect Level) | Reference |

| Rat | 28 days | 170 mg/kg | [1] |

| Minipig | 28 days | 360 mg/kg | [1][11] |

| Rat | 6 months | 380 mg/kg | [11] |

Safety pharmacology studies, including assessments of neurotoxicity, cardiotoxicity, and respiratory toxicity, were conducted within the determined NOAELs and showed no negative effects.[1] Furthermore, studies on phototoxicity, genotoxicity, and mutagenicity were all negative.[1] BTZ043 also demonstrated low interaction with CYP450 enzymes.[1]

Experimental Protocol: Preclinical Safety Assessment

Preclinical safety assessments for a new drug candidate like BTZ043 typically follow standardized GLP protocols.

General Protocol Outline:

-

Dose Range Finding Studies: Initial non-GLP studies in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and to select appropriate doses for the definitive toxicology studies.

-

Repeated-Dose Toxicology Studies: GLP-compliant studies in two species (e.g., rat and minipig) with daily administration of BTZ043 for a specified duration (e.g., 28 days or longer).

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight, food consumption, and water intake are monitored regularly.

-

Ophthalmoscopic examinations are performed.

-

Electrocardiograms (ECGs) are recorded to assess cardiovascular effects.

-

At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

-

A full necropsy is performed, and organs are weighed and examined macroscopically.

-

Histopathological examination of a comprehensive list of tissues is conducted.

-

-

Safety Pharmacology Core Battery: Studies to assess the effects on vital functions, including the central nervous, cardiovascular, and respiratory systems.

-

Genotoxicity Studies: A battery of tests including the Ames test (bacterial reverse mutation assay), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.

-

Reproductive Toxicology Studies: As required, studies to assess the effects on fertility and early embryonic development, and teratogenicity.

Conclusion

The preclinical development of this compound has been comprehensive, demonstrating its potent and specific activity against Mycobacterium tuberculosis. Its novel mechanism of action, favorable safety profile, and significant in vivo efficacy have established it as a strong candidate for the treatment of tuberculosis, including drug-resistant forms. The data and protocols presented in this guide provide a detailed overview of the key preclinical studies that have supported the advancement of BTZ043 into clinical trials.

References

- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]

- 6. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]

- 9. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.lmu-klinikum.de [cdn.lmu-klinikum.de]

The Bactericidal Effect of BTZ043 Racemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bactericidal properties of BTZ043 racemate, a promising anti-tuberculosis drug candidate. BTZ043 belongs to the benzothiazinone class of compounds and exhibits potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of critical pathways and workflows.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

BTZ043 exerts its bactericidal effect by targeting a crucial enzyme in the mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[1][4][5] DprE1 is essential for the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA), the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, which are critical components of the mycobacterial cell wall.[2][4][6]

BTZ043 is a suicide inhibitor.[6][7][8] It is a pro-drug that is activated within the mycobacterial cell by the reduced flavin cofactor of DprE1 to a nitroso derivative.[7] This activated form then covalently binds to a cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1, forming a semimercaptal adduct.[7] This irreversible inhibition of DprE1 blocks the production of DPA, leading to the cessation of arabinan synthesis, ultimately causing cell lysis and bacterial death.[2][4][5][7]

Mechanism of BTZ043 Action

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of BTZ043.

Table 1: In Vitro Activity of BTZ043

| Mycobacterial Species/Strain | MIC (ng/mL) | MIC (nM) | Reference(s) |

| M. tuberculosis H37Rv | 1 | 2.3 | [7][9] |

| M. tuberculosis Complex | 1 - 30 | - | [1] |

| Fast Growing Mycobacteria | 0.1 - 80 | - | [1] |

| M. smegmatis | 4 | 9.2 | [9][10] |

| M. tuberculosis Erdman | 8 | - | [8] |

| Intracellular M. tuberculosis | <10 | - | [2] |

Table 2: In Vivo Efficacy of BTZ043 in Mouse Models

| Mouse Model | Dosage | Treatment Duration | Outcome | Reference(s) |

| BALB/c (Chronic TB) | 37.5 mg/kg | 4 weeks | 1 log reduction in lungs, 2 log reduction in spleen | [9] |

| BALB/c (Chronic TB) | 300 mg/kg | 4 weeks | 1 log reduction in lungs, 2 log reduction in spleen | [9] |

| C3HeB/FeJ | 50 mg/kg | 8 weeks | ~1.04 log10 CFU reduction from start of treatment in lungs | [8] |

| C3HeB/FeJ | 200 mg/kg | 8 weeks | ~2.59 log10 CFU reduction from start of treatment in lungs | [8] |

Table 3: Pharmacokinetic Parameters of BTZ043 in Humans (Single Dose)

| Dose | Cmax (µg/L) | Tmax (h) | AUC0–t (h·µg/L) | Half-life (h) | Reference(s) |

| 125 mg | - | - | 358.9 | 1.1 - 2.0 | [11] |

| 250 mg | - | 1.5 (median) | - | - | [4] |

| 500 mg | - | - | 2623.5 | 1.1 - 2.0 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to characterize the bactericidal effect of BTZ043.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of BTZ043 is typically determined using a broth microdilution assay.

MIC Determination Workflow

Protocol:

-

A standardized inoculum of M. tuberculosis is prepared in a suitable broth medium (e.g., 7H9 broth).

-

Two-fold serial dilutions of BTZ043 are prepared in a 96-well microtiter plate.

-

The bacterial inoculum is added to each well containing the drug dilutions.

-

The plate is incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).

-

The MIC is determined as the lowest concentration of BTZ043 that completely inhibits visible bacterial growth.

In Vitro Kill Kinetics Assay

This assay measures the rate at which BTZ043 kills M. tuberculosis.

Kill Kinetics Assay Workflow

Protocol:

-

A mid-log phase culture of M. tuberculosis is prepared.

-

BTZ043 is added to the culture at concentrations that are multiples of its MIC (e.g., 8x and 20x MIC).[12]

-

The culture is incubated at 37°C with agitation.

-

At various time points (e.g., 0, 2, 4, 7, and 14 days), aliquots are removed from the culture.

-

The aliquots are serially diluted and plated on solid agar medium (e.g., 7H11 agar).

-

After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable bacteria at each time point.

-

The results are plotted as log10 CFU/mL versus time to visualize the killing curve.

In Vivo Efficacy in Mouse Models

The efficacy of BTZ043 in a living organism is assessed using various mouse models of tuberculosis.

Protocol (Chronic Infection Model):

-

BALB/c or C3HeB/FeJ mice are infected with a low-dose aerosol of M. tuberculosis.[2][13]

-

The infection is allowed to establish for a period of time (e.g., 4 weeks) to create a chronic infection state.

-

Mice are then treated with BTZ043, typically administered orally via gavage, for a defined duration (e.g., 4-8 weeks).[2][13]

-

At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested.

-

The organs are homogenized, and serial dilutions are plated on solid agar to determine the bacterial load (CFU).

-

The reduction in CFU in treated mice is compared to that in untreated control mice to determine the in vivo bactericidal activity.

Synergistic Interactions

Studies have investigated the interaction of BTZ043 with other anti-tuberculosis drugs. A synergistic effect has been observed with bedaquiline and rifampicin.[1] In vitro studies have shown that a combination of BTZ043 and TMC207 (a diarylquinoline similar to bedaquiline) at concentrations of one-quarter their respective MICs resulted in a significant bactericidal effect.[3] This synergy was not observed in a BTZ-resistant mutant, suggesting that the potentiation is dependent on the inhibition of DprE1.[3]

Conclusion

This compound is a potent bactericidal agent against Mycobacterium tuberculosis with a novel mechanism of action. Its ability to inhibit the essential enzyme DprE1, leading to the disruption of cell wall synthesis, makes it a valuable candidate for the treatment of tuberculosis, including drug-resistant infections. The quantitative data from in vitro and in vivo studies demonstrate its high potency and efficacy. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of TB drug development. Further clinical development is underway to establish the role of BTZ043 in future tuberculosis treatment regimens.[14][15]

References

- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 2. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. selleckchem.com [selleckchem.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. researchgate.net [researchgate.net]

- 13. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]

- 14. New drug substance BTZ-043 for tuberculosis | German Center for Infection Research [dzif.de]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

BTZ043 Racemate: A Technical Guide on its Activity Against Drug-Resistant Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health.[1] This necessitates the development of novel therapeutics with unique mechanisms of action. BTZ043, a member of the benzothiazinone (BTZ) class of compounds, has emerged as a promising drug candidate with potent activity against both drug-susceptible and drug-resistant Mtb strains.[2][3][4] This technical guide provides an in-depth overview of the activity of the BTZ043 racemate against these challenging strains, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action

BTZ043 exerts its bactericidal effect by targeting a crucial enzyme in the mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][5] DprE1 is essential for the biosynthesis of arabinans, which are vital components of the mycobacterial cell wall.[1] BTZ043 acts as a mechanism-based, covalent inhibitor of DprE1.[1] The nitro group of BTZ043 is reduced to a nitroso form, which then forms a covalent semimercaptal adduct with an active-site cysteine residue in DprE1.[1][3] This irreversible inhibition blocks the formation of decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinan synthesis, ultimately leading to cell lysis and death.[6][7]

References

- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. pnas.org [pnas.org]

- 4. journals.asm.org [journals.asm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Benzothiazinones kill Mycobacteriu ... | Article | H1 Connect [archive.connect.h1.co]

A Technical Guide to the Covalent Inhibition Mechanism of BTZ043 on DprE1

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide, a problem exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the development of novel therapeutics with unique mechanisms of action. BTZ043, a potent benzothiazinone (BTZ), is a promising drug candidate that targets the essential enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[1] DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall.[2][3] BTZ043 functions as a mechanism-based covalent inhibitor, or suicide substrate, that is activated by DprE1's own catalytic cycle.[4][5] This guide provides a detailed examination of this covalent inhibition mechanism, summarizing the quantitative data, outlining key experimental protocols, and visualizing the underlying processes to support further research and drug development efforts.

Introduction: DprE1 as a Vulnerable Target

The mycobacterial cell wall is a complex and unique structure essential for the bacterium's survival, making its biosynthetic pathways attractive targets for drug discovery.[6][7] A key component of this wall is arabinogalactan, which requires the precursor decaprenylphosphoryl-D-arabinofuranose (DPA).[3][8] The synthesis of DPA is a two-step epimerization process catalyzed by the hetero-dimeric enzyme complex of DprE1 and DprE2.[9]

DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, catalyzes the first step: the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2′-keto-erythro-pentafuranose (DPX).[2] DprE2 then reduces DPX to form DPA.[9] As this pathway is the sole source of arabinose for cell wall construction and is essential for mycobacterial growth, its inhibition leads to cell lysis and death.[6][10] BTZ043 exploits this critical pathway by irreversibly inactivating DprE1.[4]

The Covalent Inhibition Mechanism

The inhibitory action of BTZ043 is not direct but requires enzymatic activation, classifying it as a suicide inhibitor. The process involves the reduction of the BTZ043 prodrug into a highly reactive intermediate that covalently binds to the enzyme's active site.

Bioactivation of the BTZ043 Prodrug

During its normal catalytic function, the FAD cofactor in the DprE1 active site is reduced to FADH₂ upon the oxidation of the DPR substrate.[11][12] This reduced flavin cofactor, FADH₂, then serves as a reductase for the nitroaromatic group of BTZ043.[9] The nitro group (R-NO₂) is reduced to a highly reactive nitroso derivative (R-NO).[11][13] This activation step is intrinsic to the enzyme's own mechanism, ensuring high specificity.

Semimercaptal Adduct Formation

The electrophilic nitroso intermediate is immediately attacked by the nucleophilic thiol group of a critical cysteine residue within the DprE1 active site—Cys387 in M. tuberculosis or Cys394 in M. smegmatis.[4][10][14] This reaction forms a stable, covalent semimercaptal adduct, permanently linking BTZ043 to the enzyme.[9][15] This irreversible modification of the active site renders DprE1 catalytically inactive, halting the arabinan synthesis pathway and leading to bacterial death.[6]

Quantitative Analysis of DprE1 Inhibition

The potency of BTZ043 has been quantified through various in vitro and whole-cell assays, highlighting its exceptional activity and the critical role of the target cysteine residue.

In Vitro Potency and Whole-Cell Activity

BTZ043 demonstrates potent bactericidal activity against M. tuberculosis at very low concentrations. The Minimum Inhibitory Concentration (MIC) is consistently in the low nanogram-per-milliliter range, making it significantly more potent than many standard anti-TB drugs.[9]

| Parameter | Organism/Strain | Value | Reference |

| MIC | M. tuberculosis | 1 ng/mL | [9] |

| MIC | M. tuberculosis H37Rv | 1 ng/mL | [4] |

| MIC Range | M. tuberculosis complex | 1 - 30 ng/mL | [16] |

| MIC Range | Fast-growing mycobacteria | 0.1 - 80 ng/mL | [16] |

| MIC Range | Various mycobacterial species | 0.001 - 0.008 mg/L | [1] |

Covalent Labeling Efficiency

Mass spectrometry has been a key tool in confirming the covalent nature of the inhibition. These studies show that BTZ043 achieves complete labeling of the DprE1 enzyme, whereas other covalent inhibitors like DNB1 and VI-9376 result in only partial labeling under similar conditions.[9][17]

| Inhibitor | Enzyme Labeling Efficiency | IC₅₀ | Reference |

| BTZ043 | Full (100%) | Not specified | [9] |

| DNB1 | Partial (67%) | 15.8 µM | [9][17] |

| VI-9376 | Partial (53%) | 57.4 µM | [9][17] |

Resistance Profile

The significance of the Cys387 residue is underscored by resistance studies. Single point mutations at this position to a non-nucleophilic residue, such as glycine or serine, are sufficient to confer high-level resistance to BTZ043, demonstrating the inhibitor's specific reliance on this covalent interaction.[4][9]

| DprE1 Mutation (Mtb) | Effect on BTZ043 MIC | Reference |

| Cys387Gly | Up to 10,000-fold increase | [9] |

| Cys387Ser | High-level resistance | [14] |

| Cys387Asn | Confirmed resistance | [4] |

Key Experimental Protocols

Elucidating the mechanism of BTZ043 required a combination of structural biology, biochemistry, and mass spectrometry. The following sections detail the generalized protocols for the pivotal experiments.

DprE1-BTZ043 Complex Formation for Crystallography

Because BTZ043 is a mechanism-based inhibitor, the covalent adduct must be formed prior to setting up crystallization trials.[9]

Methodology:

-

Enzyme-Inhibitor Incubation: Purified recombinant DprE1 is incubated with BTZ043.

-

Activation: A substrate analogue, such as farnesylphosphoryl-β-D-ribofuranose (FPR), is added to the mixture. The turnover of FPR reduces the FAD cofactor, which in turn activates BTZ043.[9]

-

Adduct Formation Confirmation: The reaction mixture is analyzed by mass spectrometry to confirm the complete formation of the covalent DprE1-BTZ043 adduct.[9]

-

Purification: The stable covalent complex is purified to remove excess unbound inhibitor and substrate.

-

Crystallization: The purified complex is subjected to crystallization screening to obtain crystals suitable for X-ray diffraction analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneonline.com [geneonline.com]

- 8. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 9. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 17. researchgate.net [researchgate.net]

In Vitro and In Vivo Studies of BTZ043 Racemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of BTZ043 racemate, a potent benzothiazinone with significant promise as a novel anti-tuberculosis agent. This document details the in vitro and in vivo pharmacological profile of BTZ043, including its mechanism of action, antimicrobial potency, efficacy in established animal models, and key pharmacokinetic properties. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutics for tuberculosis.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for new drugs with novel mechanisms of action. BTZ043 is a promising drug candidate from the benzothiazinone class that has demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant Mtb strains.[1] This guide summarizes the key preclinical data from in vitro and in vivo studies of this compound.

Mechanism of Action

BTZ043 exerts its bactericidal effect by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1).[1][2] DprE1 is a crucial enzyme in the mycobacterial cell wall synthesis pathway, specifically in the biosynthesis of arabinans. Arabinans are essential components of arabinogalactan and lipoarabinomannan, which are major constituents of the mycobacterial cell wall.

The inhibition of DprE1 by BTZ043 is a covalent and irreversible process.[3] BTZ043 acts as a suicide inhibitor; the nitro group of BTZ043 is reduced by the flavin cofactor within the DprE1 active site, leading to the formation of a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1, leading to the inactivation of the enzyme.[3] This blockade of arabinan biosynthesis disrupts the integrity of the cell wall, ultimately leading to bacterial cell death.[1][3]

In Vitro Studies

Antimicrobial Potency

BTZ043 exhibits potent in vitro activity against a wide range of Mycobacterium tuberculosis strains, including MDR and XDR clinical isolates.[1] The minimum inhibitory concentration (MIC) values are consistently in the low nanomolar range.

| Mycobacterium Strain | MIC (ng/mL) | MIC (nM) | Reference |

| M. tuberculosis H37Rv | 1 | 2.3 | [4] |

| M. tuberculosis complex (range) | 1 - 30 | - | [1] |

| M. tuberculosis Erdman | 8 | - | [2] |

| M. smegmatis | 4 | 9.2 | [4] |

| Fast-growing mycobacteria (range) | ~0.1 - 80 | - | [1] |

| Nocardia brasiliensis (MIC50) | 125 | - | [5] |

| Nocardia brasiliensis (MIC90) | 250 | - | [5] |

Table 1: In Vitro Activity of this compound against Various Mycobacterial and Nocardia Strains.

Synergy Studies

In vitro combination studies have been conducted to evaluate the interaction of BTZ043 with other anti-tubercular agents. These studies are crucial for designing effective combination therapies. Using the checkerboard method, no antagonism was observed between BTZ043 and several existing TB drugs. Notably, a synergistic effect was identified with bedaquiline (TMC207).[6]

| Drug Combination | Interaction | Method | Reference |

| BTZ043 + Bedaquiline (TMC207) | Synergy | Checkerboard Assay | [6] |

| BTZ043 + Rifampicin | Additive | Not specified | [1] |

| BTZ043 + Isoniazid | Additive | Not specified | [6] |

| BTZ043 + Ethambutol | Additive | Not specified | [6] |

| BTZ043 + PA-824 | Additive | Not specified | [6] |

| BTZ043 + Moxifloxacin | Additive | Not specified | [6] |

Table 2: In Vitro Drug Interaction Profile of this compound.

In Vivo Studies

Efficacy in Murine Models of Tuberculosis

The in vivo efficacy of BTZ043 has been evaluated in various mouse models of chronic tuberculosis, including BALB/c and C3HeB/FeJ mice. These models represent different aspects of human TB pathology, with C3HeB/FeJ mice developing human-like caseous necrotic granulomas.

| Mouse Model | Dose (mg/kg) | Duration | Outcome (Lungs) | Outcome (Spleen) | Reference |

| BALB/c | 37.5 | 4 weeks | 1 log10 CFU reduction | 1 log10 CFU reduction | [4] |

| BALB/c | 300 | 4 weeks | 2 log10 CFU reduction | 2 log10 CFU reduction | [4] |

| C3HeB/FeJ | 50 | 8 weeks | ~2.43 log10 CFU reduction vs untreated | Significant reduction | [2] |

| C3HeB/FeJ | 100 | 8 weeks | Significant reduction | Dose-proportional reduction | [2] |

| C3HeB/FeJ | 200 | 8 weeks | ~3.98 log10 CFU reduction vs untreated | Dose-proportional reduction | [2] |

Table 3: In Vivo Efficacy of this compound in Murine Models of Chronic Tuberculosis.

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in preclinical species to determine the absorption, distribution, metabolism, and excretion (ADME) properties of BTZ043.

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| BALB/c Mice | 25 | Oral | - | - | - | [7] |

| Guinea Pig | 50 | Oral | ~1205 (mean) | 1 | - | [8] |

| Guinea Pig | 400 (multi-dose) | Oral | 1331 (Day 8) | 1 | - | [8] |

Table 4: Pharmacokinetic Parameters of this compound in Preclinical Models. Note: A direct comparison of PK parameters is challenging due to variations in formulations and study designs.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of BTZ043 against Mycobacterium tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.[9]

-

96-well U-bottom microtiter plates.

-

BTZ043 stock solution of known concentration.

-

M. tuberculosis H37Rv culture.

-

Saline-Tween solution.

-

McFarland 0.5 turbidity standard.

Procedure:

-

Preparation of BTZ043 dilutions: A serial two-fold dilution of BTZ043 is prepared in the 96-well plate using Middlebrook 7H9 broth to achieve a range of final concentrations.

-

Inoculum preparation: A suspension of M. tuberculosis H37Rv is prepared in saline-Tween and its turbidity is adjusted to match the McFarland 0.5 standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Each well containing the BTZ043 dilution is inoculated with the bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

-

Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

-

MIC determination: The MIC is defined as the lowest concentration of BTZ043 that completely inhibits visible growth of M. tuberculosis.

In Vivo Efficacy Study: Chronic Murine Tuberculosis Model

Objective: To evaluate the in vivo efficacy of BTZ043 in reducing the bacterial burden in the lungs and spleens of infected mice.

Procedure:

-

Animal Model: Female BALB/c or C3HeB/FeJ mice (6-8 weeks old) are used.

-

Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a chronic infection.

-

Establishment of Chronic Infection: The infection is allowed to establish for a period of 4 to 8 weeks.

-

Treatment Groups: Mice are randomized into different treatment groups: vehicle control, BTZ043 at various dose levels (e.g., 50, 100, 200 mg/kg), and a positive control group (e.g., isoniazid).

-

Drug Administration: BTZ043 is formulated as a suspension (e.g., in 1% carboxymethylcellulose and 0.5% Tween 80) and administered daily by oral gavage, typically 5 days a week.[5]

-

Treatment Duration: Treatment is continued for a predefined period, usually 4 to 8 weeks.

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.

-